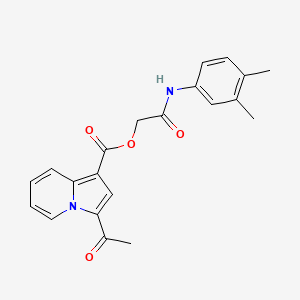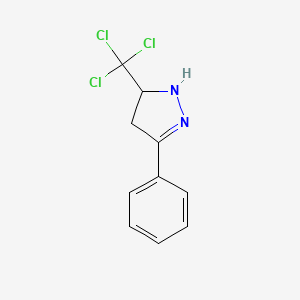
3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole” is a chemical compound with the molecular formula C9H5Cl3N2O . It is also known as "3-Phenyl-5-(trichloromethyl)-1,2,4-oxadiazole" .
Synthesis Analysis
The synthesis of this compound has been reported in a study . The 1-p-tosyl-2-pyrazolines were obtained from the cyclocondensation reaction of 4-alkyl (aryl)-4-alkoxy-1,1,1-trichloroalk-3-en-2-ones .Molecular Structure Analysis
The molecular weight of this compound is 263.51 . The SMILES string representation is ClC(Cl)(Cl)C1=NC(C2=CC=CC=C2)=NO1 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Pyrazole compounds, including variants of 3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole, have been synthesized using different acids. Their structures were characterized by X-ray crystal structure determination, revealing specific dihedral angles between pyrazole and substituted rings (Loh et al., 2013).
Role as an Intermediate in Synthesis
- 3-phenyl-1H-pyrazole, a related compound, is a key intermediate in synthesizing biologically active compounds. Various derivatives have been synthesized and optimized for potential applications in cancer therapy and molecular targeted therapy (Liu, Xu, & Xiong, 2017).
Antimicrobial Properties
- Certain derivatives of 3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole have shown antimicrobial properties. For instance, compounds synthesized by condensation/cyclisation reactions exhibited antibacterial activity against various bacteria (Prabhudeva et al., 2017).
Application in Fluorescence Studies
- Pyrazoline derivatives, closely related to 3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole, have been studied for their fluorescence properties. The effect of different solvents on their fluorescence was investigated, providing insights into their potential use in spectroscopic applications (Ibrahim et al., 2016).
Molecular and Structural Characterization
- Studies have focused on the molecular structure, tautomerism, and spectral analysis of pyrazole derivatives, which include 3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole. These investigations are crucial for understanding the compound's behavior in different conditions and its potential applications (Arbačiauskienė et al., 2018).
Potential in Antidepressant Therapy
- Research has explored the antidepressant activity of pyrazole derivatives. This indicates a potential application in developing new therapeutic agents for treating depression (Mathew, Suresh, & Anbazhagan, 2014).
Application in Synthesis of Pyrazolines
- The compound has been used in the synthesis of pyrazolines, highlighting its role as an important intermediate in the creation of compounds with potential biological activities (Lim, Dolzhenko, & Dolzhenko, 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-5,9,15H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCATEYJRKTHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=CC=CC=C2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-5-(trichloromethyl)-4,5-dihydro-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

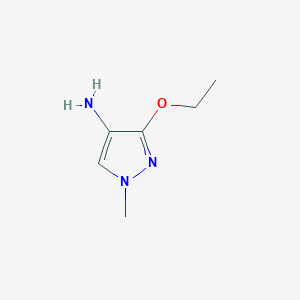
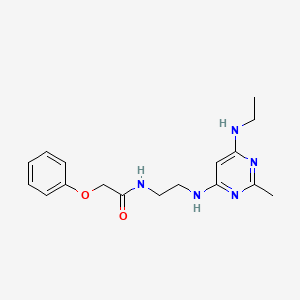
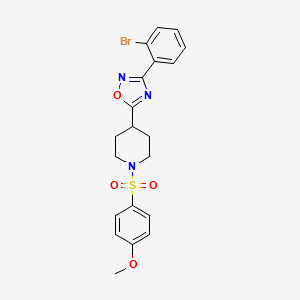
![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2515513.png)
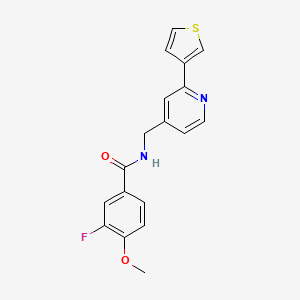
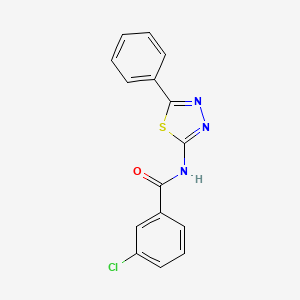
![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)
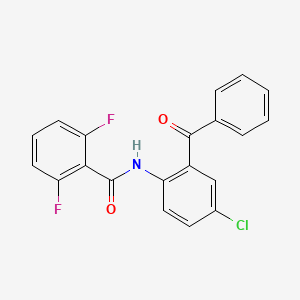
![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)
![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperidine](/img/structure/B2515524.png)
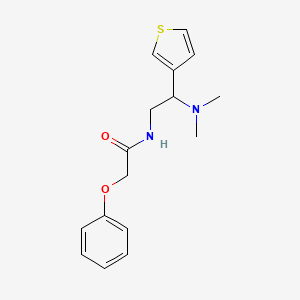
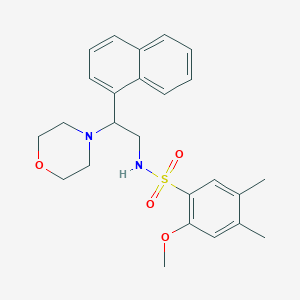
amine hydrochloride](/img/structure/B2515528.png)
